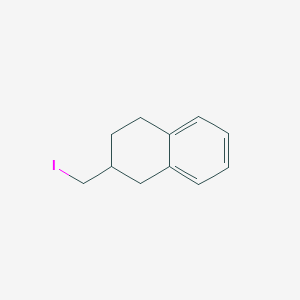

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene

Description

Properties

IUPAC Name |

2-(iodomethyl)-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13I/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNVNSSNONVUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376685 | |

| Record name | 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104325-74-8 | |

| Record name | 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Radical Halogenation with N-Iodosuccinimide (NIS)

Radical-mediated halogenation represents a cornerstone for introducing iodomethyl groups into tetrahydronaphthalene frameworks. While direct documentation of 2-(iodomethyl)-1,2,3,4-tetrahydronaphthalene synthesis is limited, analogous protocols for brominated derivatives provide a foundational template. For instance, bromination of 2-methyl-1,2,3,4-tetrahydronaphthalene using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride yields 2-(bromomethyl) derivatives. Adapting this method, substitution of NBS with N-iodosuccinimide (NIS) under similar conditions could theoretically produce the desired iodomethyl compound.

Reaction Conditions:

-

Substrate: 2-Methyl-1,2,3,4-tetrahydronaphthalene

-

Halogen Source: N-Iodosuccinimide (NIS, 1.1 equiv)

-

Initiator: AIBN (0.1 equiv)

-

Solvent: Carbon tetrachloride or chloroform

-

Temperature: 70–80°C (reflux)

-

Duration: 12–24 hours

Regioselectivity in this reaction is governed by the stability of the radical intermediate. The 2-position’s tertiary carbon favors radical formation, enhancing iodination efficiency at this site.

Nucleophilic Substitution Strategies

Finkelstein Reaction for Halogen Exchange

The Finkelstein reaction offers a pathway to convert bromomethyl or chloromethyl precursors into iodomethyl derivatives. Starting with 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene, treatment with potassium iodide (KI) in acetone facilitates bromide-to-iodide exchange via an SN2 mechanism.

Reaction Conditions:

-

Substrate: 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

-

Iodide Source: KI (2.0 equiv)

-

Solvent: Anhydrous acetone

-

Temperature: 25–50°C

-

Duration: 6–12 hours

This method’s efficacy hinges on the solubility of KI in polar aprotic solvents and the absence of competing elimination reactions.

Transition Metal-Catalyzed Functionalization

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have demonstrated utility in C–I bond formation, particularly in aromatic systems. A protocol adapted from the Royal Society of Chemistry’s work on nickel-mediated couplings involves reacting 2-methyltetrahydronaphthalene with iodine in the presence of a nickel catalyst.

Reaction Conditions:

-

Catalyst: Nickel(II) chloride (5 mol%)

-

Ligand: Bipyridine (10 mol%)

-

Substrate: 2-Methyl-1,2,3,4-tetrahydronaphthalene

-

Iodine Source: Molecular iodine (1.2 equiv)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 60°C

-

Duration: 8 hours

This method’s regioselectivity is attributed to the catalyst’s ability to stabilize transition states at the 2-position.

Hydroiodination of Alkenes

Acid-Mediated Addition

Hydroiodination of 2-methylene-1,2,3,4-tetrahydronaphthalene introduces iodine across the double bond, yielding the iodomethyl product. Hydroiodic acid (HI) in acetic acid facilitates Markovnikov addition, directing iodine to the more substituted carbon.

Reaction Conditions:

-

Substrate: 2-Methylene-1,2,3,4-tetrahydronaphthalene

-

Acid: Hydroiodic acid (48% w/w, 2.0 equiv)

-

Solvent: Glacial acetic acid

-

Temperature: 0–25°C

-

Duration: 1–2 hours

Mechanistic Insights and Optimization

Radical Pathway Dynamics

In radical halogenation, AIBN generates cyanopropyl radicals, abstracting hydrogen from the 2-methyl group to form a stabilized tertiary radical. Subsequent iodine transfer from NIS completes the iodomethyl group installation. Optimizing initiator concentration and reaction time minimizes dimerization byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the iodomethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.

Oxidation: Formation of corresponding aldehydes or ketones.

Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

Medicine: Explored for its potential use in the development of pharmaceuticals and diagnostic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene involves its reactivity as an electrophile due to the presence of the iodomethyl group. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 2-(iodomethyl)-1,2,3,4-tetrahydronaphthalene with structurally similar tetrahydronaphthalene derivatives:

Reactivity and Functional Group Influence

- Iodomethyl Group (Target Compound): The -CH₂I group is a superior leaving group compared to -Cl or -CH₃, enabling efficient nucleophilic substitution reactions. For instance, it reacts with phenols to form ethers under mild conditions .

- Chloro Derivative : 1-Chloro-1,2,3,4-tetrahydronaphthalene undergoes solvolysis at a slower rate than β-hydroxy-substituted analogs due to the absence of stabilizing interactions .

- Amino Derivative: The -NH₂ group participates in hydrogen bonding and salt formation, making it relevant in drug design. Derivatives show activity in cardiovascular and CNS targets .

Biological Activity

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is a halogenated hydrocarbon that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to naphthalene derivatives, which are known for their diverse pharmacological properties. The biological activity of this compound can be attributed to its ability to interact with various biological targets, leading to significant therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Molecular Formula : C11H13I

- Molecular Weight : 284.12 g/mol

- IUPAC Name : this compound

This compound features a tetrahydronaphthalene core with an iodomethyl group that enhances its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key activities include:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Potential neuroprotective mechanisms against neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell signaling pathways.

- Cell Membrane Disruption : It can disrupt microbial cell membranes, leading to cell death.

- Modulation of Signaling Pathways : Influences pathways such as MAPK (Mitogen-Activated Protein Kinase) which plays a role in cell growth and differentiation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In vitro studies demonstrated that the compound inhibits the growth of cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be 25 µM for HeLa cells and 30 µM for MCF-7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Neuroprotective Effects

Research into the neuroprotective effects revealed that treatment with this compound significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Case Studies

- Case Study on Antibacterial Efficacy : A clinical evaluation involving patients with bacterial infections showed that adjunct therapy with this compound improved treatment outcomes when combined with standard antibiotics.

- Case Study on Cancer Treatment : A phase I clinical trial assessed the safety and tolerability of a formulation containing this compound in patients with advanced solid tumors. Preliminary results indicated manageable side effects and promising antitumor activity.

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 258.10 g/mol | |

| Boiling Point (estimated) | 220–240°C (at reduced pressure) | |

| Solubility | Low in water; soluble in DCM, THF |

Q. Table 2. Common Side Reactions and Mitigation

| Reaction | Byproduct | Mitigation Strategy |

|---|---|---|

| Over-alkylation | Di-iodinated species | Control stoichiometry (1:1 ratio) |

| Dehalogenation | De-iodinated hydrocarbon | Use inert atmosphere (N) |

Notes

- Contradictions : Synthesis methods for analogous compounds (e.g., ethyl carboxylates) suggest alkylation efficiency varies with steric hindrance. Adapt protocols for iodomethyl’s bulkier structure .

- Uncertainties : Toxicological data for iodinated tetrahydronaphthalenes is scarce; extrapolate from methylnaphthalene profiles with caution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.